阿力堪宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

这种化合物以其抗菌、抗肿瘤和抗炎特性而闻名 。它已被广泛用于传统医学、化妆品和一些食品中。

科学研究应用

作用机制

紫草素通过各种分子靶点和途径发挥作用。它已被证明可以抑制参与炎症和癌症进展的某些酶和蛋白质的活性。 例如,紫草素可以通过由 toll 样受体 2 (TLR2) 和核因子 kappa 轻链增强子激活 B 细胞 (NF-κB) 介导的途径抑制癌细胞的细胞活力、粘附、侵袭和迁移能力 .

类似化合物:

茜素: 另一种具有类似特性的萘醌色素。

指甲花醌: 在指甲花中发现的一种萘醌衍生物,具有抗菌特性。

胡桃醌: 在核桃树中发现的一种萘醌化合物,具有除草特性.

独特性: 紫草素以其广泛的生物活性及其在传统医学中的应用而独树一帜。 其抑制参与炎症和癌症进展的多种途径的能力使其成为科学研究和潜在治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form alkannin .

Cellular Effects

Alkannin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell proliferation at sub-micromolar concentrations in 3T3-L1 pre-adipocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism for alkannin’s anticancer activity and pervasive toxicity has been demonstrated to be closely related to the generation of reactive oxygen species (ROS) and the bioreductive alkylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, alkannin exhibits changes in its effects in laboratory settings. For instance, when extracted from fresh tissues, the pigment gradually darkens over several days, finally forming black precipitates, which are thought to be polymers .

Dosage Effects in Animal Models

In animal models, the effects of alkannin vary with different dosages. For example, β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria has been shown to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .

Metabolic Pathways

Alkannin is involved in several metabolic pathways. The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate, which are then used to form alkannin .

准备方法

合成路线和反应条件: 紫草素可以通过涉及萘醌衍生物的各种化学反应合成。 一种常见的方法是在受控条件下使萘醌与合适的先驱体发生氧化偶联 .

工业生产方法: 紫草素的工业生产通常涉及从紫草根中提取该化合物。将根部干燥、研磨并进行溶剂提取以分离色素。 然后通过结晶或色谱技术纯化提取的化合物 .

化学反应分析

反应类型: 紫草素经历了几种类型的化学反应,包括:

氧化: 紫草素可以被氧化形成各种醌衍生物。

还原: 紫草素的还原导致形成氢醌衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺类和硫醇类等亲核试剂通常用于取代反应.

主要形成的产物:

氧化: 醌衍生物。

还原: 氢醌衍生物。

取代: 取代的萘醌.

相似化合物的比较

Alkannin: Another naphthoquinone pigment with similar properties.

Lawsone: A naphthoquinone derivative found in henna with antimicrobial properties.

Juglone: A naphthoquinone compound found in walnut trees with herbicidal properties.

Uniqueness: Anchusin is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to inhibit multiple pathways involved in inflammation and cancer progression makes it a valuable compound for scientific research and potential therapeutic applications .

属性

CAS 编号 |

517-88-4 |

|---|---|

分子式 |

C16H16O5 |

分子量 |

288.29 g/mol |

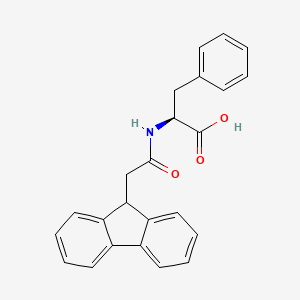

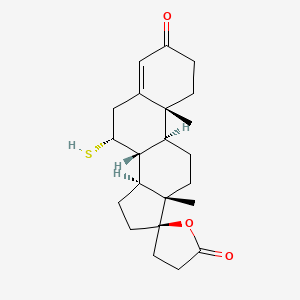

IUPAC 名称 |

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |

InChI 键 |

UNNKKUDWEASWDN-JTQLQIEISA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |

手性 SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

规范 SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

外观 |

Solid powder |

熔点 |

116 - 117 °C |

Key on ui other cas no. |

517-88-4 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)